molecular formula C9H12N2O4 B10911772 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B10911772
M. Wt: 212.20 g/mol
InChI Key: GJXBCHQEBYOUDU-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and acidic properties, making it useful in various chemical reactions and applications .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways, leading to effects like enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its isobutyl substitution, which can influence its chemical reactivity and physical properties. This substitution may enhance its solubility, stability, and ability to form specific complexes, making it valuable for certain applications in chemistry and industry .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2-methylpropyl)pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)4-11-7(9(14)15)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

GJXBCHQEBYOUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C(=O)O

Origin of Product

United States

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